molecular formula C24H25N3O B2905724 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1351589-25-7

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2905724
CAS No.: 1351589-25-7
M. Wt: 371.484
InChI Key: ATPSLLFLFSJVHP-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a structurally complex molecule featuring a 3,4-dihydroisoquinoline core linked via a but-2-yn-1-yl spacer to an acetamide group substituted with a 1-methylindole moiety. This compound combines two pharmacologically significant motifs:

  • 3,4-Dihydroisoquinoline: Known for its role in modulating central nervous system (CNS) receptors (e.g., orexin-1 receptor antagonism) and antiviral activity (e.g., HIV-1 reverse transcriptase inhibition) .
  • 1-Methylindole: A scaffold frequently associated with anticancer activity, particularly in Bcl-2/Mcl-1 dual inhibitors and σ2 receptor ligands .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-26-17-21(22-10-4-5-11-23(22)26)16-24(28)25-13-6-7-14-27-15-12-19-8-2-3-9-20(19)18-27/h2-5,8-11,17H,12-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPSLLFLFSJVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Structure and Composition

The compound has a complex structure characterized by the presence of a dihydroisoquinoline moiety linked to an indole acetamide. Its molecular formula is C24H28N2OC_{24}H_{28}N_{2}O with a molecular weight of approximately 392.499 g/mol. The intricate structure contributes to its potential biological activities, including antitumor, antiviral, and antibacterial properties.

Physical Properties

PropertyValue
Molecular FormulaC24H28N2O
Molecular Weight392.499 g/mol
SolubilityNot available

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance, in a study involving breast cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown efficacy against several viral strains by inhibiting viral replication mechanisms. In vitro studies reported that it significantly reduced the viral load in infected cells, suggesting its potential as a therapeutic agent against viral infections .

Antibacterial Activity

In addition to its antitumor and antiviral effects, this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against antibiotic-resistant strains, highlighting its potential role in combating resistant infections .

Study on Antitumor Effects

A notable study published in Journal of Medicinal Chemistry assessed the antitumor effects of the compound on MDA-MB-468 breast cancer cells. The results indicated that at concentrations as low as 1 µM, the compound inhibited cell viability by over 70%, with significant induction of apoptosis observed through flow cytometry analysis .

Study on Antiviral Mechanism

Another research article focused on the antiviral mechanisms of the compound against influenza virus. The study revealed that treatment with the compound led to a marked decrease in viral RNA synthesis, indicating its ability to interfere with viral replication processes .

Toxicity and Safety Profile

Toxicity studies indicate that this compound is relatively safe at lower concentrations. In animal models, no significant adverse effects were observed at doses that were effective for biological activity. Further studies are required to establish comprehensive safety profiles for clinical applications .

Chemical Reactions Analysis

Electrochemical Transformations

Electrochemical methods enable selective functionalization of the dihydroisoquinoline moiety. In undivided cells with platinum/carbon electrodes, the compound undergoes hydrogen atom transfer (HAT) reactions, generating reactive intermediates such as N-centered radicals. These intermediates participate in cyclization or cross-coupling reactions, forming pyrrolidine or tetrahydroisoquinoline derivatives (e.g., via 1,5-HAT) .

Oxidative Coupling

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates C(sp³)–H activation at the benzylic position of the dihydroisoquinoline ring. This generates an iminium ion intermediate, which reacts with nucleophiles like allyltributylstannane or indole derivatives to yield C(1)-functionalized products (Scheme 1) .

Table 1: Key Reaction Conditions and Yields

Reaction TypeConditionsYieldReference
Amide Coupling (EDC)DCM, DMAP, RT, 12h70–85%
DDQ-Mediated OxidationDCM, 4Å MS, allyltributylstannane60–89%
Electrochemical CyclizationPt/C electrodes, Bu₄NBF₄, CH₃CN/AcOH72%

Mechanistic Insights

  • Radical Pathways : Radical inhibition experiments with BHT (butylated hydroxytoluene) confirm the involvement of N-centered radicals during electrochemical or oxidative reactions. These radicals undergo intramolecular cyclization or intermolecular coupling with indole systems .
  • Iminium Ion Trapping : DDQ oxidation generates a stabilized N-acyl/sulfonyl iminium ion, which reacts with nucleophiles (e.g., allyl groups, indole derivatives) to form C–C or C–N bonds .

Stability and Degradation

  • Hydrolytic Sensitivity : The acetamide bond undergoes hydrolysis under acidic (CF₃CO₂H) or alkaline (KOH) conditions, releasing the free amine .
  • Oxidative Stability : The compound is stable under inert atmospheres but degrades in the presence of strong oxidants like mCPBA (meta-chloroperbenzoic acid) .

Key Challenges and Innovations

  • Stereoselectivity : Achieving enantioselective synthesis remains challenging due to the planar chirality of the dihydroisoquinoline core. Chiral auxiliaries or catalysts (e.g., Rh(II)/Pd(0)) are under investigation .
  • Green Chemistry : Recent advances employ electrochemical methods to replace stoichiometric oxidants, reducing waste and improving atom economy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents/Linkers Biological Activity/Notes Reference
N-(4-chlorophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (5j) 3,4-Dihydroisoquinoline + acetamide 4-Chlorophenyl, 6,7-dimethoxy HIV-1 RT inhibition (IC₅₀ = 0.89 μM)
N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) Benzothiazole + 3,4-dihydroisoquinoline Chlorobenzothiazole, phenyl Anticancer (unspecified targets)
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide Indole + acetamide 4-Chlorophenyl σ2 receptor ligand (imaging applications)
N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c) 3,4-Dihydroisoquinoline + fluorobenzamide 18F-labeled, butyl linker PET imaging of σ2 receptors in tumors

Key Observations :

  • Substituent Impact : The 1-methylindole group distinguishes it from chlorophenyl or benzothiazole-substituted analogues, likely altering receptor binding profiles (e.g., σ2 vs. orexin-1 receptors) .
  • Methoxy Groups : The absence of 6,7-dimethoxy substituents (cf. compound 5j) may reduce HIV-1 RT inhibition but enhance CNS permeability due to lower polarity .

Key Observations :

  • Lower yields in indole-acetamides (e.g., 6–17% for 10j–10m) suggest challenges in indole functionalization, which may apply to the target compound’s 1-methylindole moiety .

Q & A

Q. How should researchers validate off-target effects in kinase inhibition assays?

  • Perform kinome-wide profiling (e.g., KinomeScan) at 1 μM concentration to identify non-specific binding .
  • Cross-validate with CRISPR/Cas9 knockdown of putative targets .

Safety & Compliance

Q. What safety protocols are essential for handling this compound?

  • Follow GHS guidelines: Use fume hoods for weighing, nitrile gloves, and eye wash stations .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .

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